molecular formula C9H15NO2 B115283 (4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one CAS No. 148028-26-6

(4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one

Cat. No.: B115283
CAS No.: 148028-26-6
M. Wt: 169.22 g/mol
InChI Key: GWNYIBDPCPPSNC-MRVPVSSYSA-N
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Description

(4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include continuous flow reactors, automated synthesis, and purification processes.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazolidinone derivatives with different oxidation states.

    Reduction: Reduction of the oxazolidinone ring to form amino alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at the nitrogen or carbon atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidinone derivatives, while reduction may produce amino alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical processes, and modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one include other oxazolidinone derivatives with different substituents. Examples include:

  • 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,®-(9CI)
  • 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(8CI)

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and substituents, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinone derivatives.

Properties

CAS No.

148028-26-6

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H15NO2/c1-4-5-10-8(7(2)3)6-12-9(10)11/h4,7-8H,1,5-6H2,2-3H3/t8-/m1/s1

InChI Key

GWNYIBDPCPPSNC-MRVPVSSYSA-N

SMILES

CC(C)C1COC(=O)N1CC=C

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1CC=C

Canonical SMILES

CC(C)C1COC(=O)N1CC=C

Synonyms

2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI)

Origin of Product

United States

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